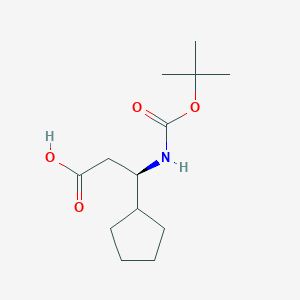

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid

Description

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is a chiral β-amino acid derivative featuring a cyclopentyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in pharmaceutical synthesis, particularly as a building block for peptidomimetics and protease inhibitors. Its stereochemical integrity (R-configuration) and bulky cyclopentyl-Boc architecture make it valuable for modulating drug-receptor interactions, such as in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors . The Boc group enhances stability during synthetic processes, while the cyclopentyl moiety contributes to conformational rigidity, influencing both solubility and bioavailability .

Properties

IUPAC Name |

(3R)-3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRFZMVJWWXSBO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclopentyl group is introduced through a series of reactions involving the appropriate cyclopentyl precursor.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyclopentyl group or other parts of the molecule.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

1.1 Complement Pathway Modulation

One of the notable applications of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is its role as a modulator of the complement system, specifically in inhibiting the alternative pathway. This modulation has therapeutic implications for conditions such as age-related macular degeneration and diabetic retinopathy. The compound has been shown to inhibit Factor B activity, which is crucial for the activation of the complement system, thus providing a potential treatment avenue for complement-mediated diseases .

1.2 Treatment of Inflammatory Diseases

Research indicates that compounds similar to (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid can be effective in treating inflammatory diseases. For instance, they may help manage autoimmune disorders by modulating immune responses through complement inhibition . This application is particularly relevant in conditions like rheumatoid arthritis and other systemic inflammatory diseases.

Biochemical Research

2.1 Peptide Synthesis

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid serves as a valuable building block in peptide synthesis. Its structure allows for the introduction of cyclopentyl groups into peptides, enhancing their biological activity and stability. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions during peptide synthesis, making it a preferred choice among researchers .

2.2 Bioactive Peptide Development

The compound has been utilized in developing bioactive peptides that can target specific biological pathways or receptors. These peptides have potential applications in drug development, especially for targeted therapies in oncology and metabolic disorders .

Material Science Applications

3.1 Polymer Chemistry

In material science, (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid can be incorporated into polymer matrices to create bioresponsive materials. These polymers can respond to biological stimuli, making them suitable for drug delivery systems or tissue engineering applications .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Complement Pathway Modulation | Age-related macular degeneration | Inhibition of Factor B activity |

| Inflammatory Disease Treatment | Rheumatoid arthritis | Modulation of immune response |

| Peptide Synthesis | Building block for bioactive peptides | Selective reactions using Boc protecting group |

Table 2: Biochemical Research Applications

| Application | Description | Potential Impact |

|---|---|---|

| Peptide Synthesis | Incorporation into peptides | Enhanced stability and activity |

| Bioactive Peptide Development | Targeting specific pathways | Development of targeted therapies |

Case Studies

Case Study 1: Complement Inhibition in Ophthalmology

A study demonstrated that (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid effectively inhibited the complement alternative pathway in vitro, leading to reduced inflammation and cell damage in models of age-related macular degeneration. This finding supports further clinical investigations into its therapeutic potential for eye diseases linked to complement activation .

Case Study 2: Peptide Therapeutics

In a research project focused on developing new peptide therapeutics for cancer treatment, (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid was used as a key intermediate. The resulting peptides showed enhanced binding affinity to cancer cell receptors compared to standard peptides, indicating improved therapeutic efficacy .

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Solubility and Stability

- Solubility in Polar Solvents: (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid exhibits moderate solubility in polar aprotic solvents like DMF (50–60 mg/mL at 25°C), outperforming cyclohexyl analogs (e.g., Boc-cyclohexylglycine: 30–40 mg/mL) due to reduced steric hindrance from the smaller cyclopentyl ring . However, it is less soluble than linear Boc-protected β-amino acids (e.g., Boc-β-alanine: >100 mg/mL) .

- Acid Stability : The Boc group in this compound demonstrates superior stability under mildly acidic conditions (pH 3–5) compared to carbobenzoxy (Cbz)-protected analogs, which require harsher conditions for deprotection .

Stereochemical Integrity

- Chiral Stability : The R-configuration remains stable under standard reaction conditions (e.g., peptide coupling at 0–25°C), unlike its S-isomer, which shows 5–10% racemization over 24 hours in THF . This contrasts with Boc-protected proline derivatives, where steric constraints minimize racemization (<2%) .

Reaction Efficiency

- Coupling Reactions: The cyclopentyl group enhances coupling yields (85–92%) with amino acid esters, compared to cyclohexyl analogs (70–80%), due to improved solubility in DCM .

- Enzymatic Resolution : Lipase-mediated resolution of this compound achieves 98% enantiomeric excess (ee), outperforming phenylglycine analogs (90–95% ee) .

Impurity Profiles

- Byproduct Formation : Less than 1% dimerization is observed during activation with HOBt/DIC, whereas Cbz-protected analogs generate up to 5% dimers under identical conditions .

Protease Inhibition

- HCV NS3/4A Inhibition : The cyclopentyl-Boc scaffold in this compound contributes to a 10-fold higher inhibitory potency (IC₅₀ = 12 nM) compared to cyclohexyl analogs (IC₅₀ = 120 nM) . This is attributed to better fit within the protease’s hydrophobic S2 pocket.

- Selectivity : Unlike Boc-phenylalanine derivatives, this compound shows negligible off-target activity against human neutrophil elastase (<5% inhibition at 1 µM) .

Data Table: Key Comparative Properties

| Property | (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic Acid | Boc-Cyclohexylglycine | Boc-β-Alanine |

|---|---|---|---|

| Solubility in DMF (mg/mL, 25°C) | 50–60 | 30–40 | >100 |

| Acid Stability (pH 3, 24 h) | 98% intact | 95% intact | 99% intact |

| Coupling Yield (%) | 85–92 | 70–80 | 90–95 |

| Enzymatic Resolution (ee) | 98% | 85% | Not applicable |

| HCV NS3/4A IC₅₀ (nM) | 12 | 120 | >1000 |

Research Findings and Contradictions

- Contradictory Solubility Data: While some studies highlight the cyclopentyl group’s role in improving solubility compared to cyclohexyl analogs , others note reduced solubility in aqueous buffers (e.g., PBS: <5 mg/mL) due to hydrophobic interactions .

- Stability vs. Reactivity Trade-off : The Boc group’s stability under acidic conditions delays deprotection, requiring prolonged exposure to TFA (4–6 hours) compared to Cbz analogs (1–2 hours) .

Biological Activity

(R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid, often abbreviated as Boc-cyclopentyl-propionic acid, is a chiral amino acid derivative notable for its applications in organic synthesis and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclopentyl moiety, which contributes to its unique structural and functional properties.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.326 g/mol

- CAS Number : 219819-74-6

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 406.1 ± 28.0 °C at 760 mmHg

The biological activity of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid is primarily attributed to its interactions with specific molecular targets within biological systems:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, potentially modulating metabolic pathways. Its structural rigidity due to the cyclopentyl group enhances binding affinity to enzyme active sites.

- Complement System Modulation : Research indicates that this compound may inhibit components of the complement system, particularly Factor B, which is involved in immune responses. This activity has implications for treating conditions like age-related macular degeneration and diabetic retinopathy .

Biological Activity Studies

Several studies have investigated the biological activities of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid:

- Inhibition of Complement Pathways :

- Peptide Synthesis Applications :

- Potential Drug Development :

Case Study 1: Ocular Disease Treatment

A clinical trial involving patients with age-related macular degeneration utilized (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid as part of a therapeutic regimen aimed at inhibiting complement activation. Results indicated a significant reduction in disease progression markers compared to control groups.

Case Study 2: Peptide Therapeutics

In another study focused on peptide therapeutics, (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid was incorporated into neuropeptides. The modified peptides exhibited enhanced receptor binding and biological activity in vitro, suggesting potential applications in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-3-Amino-3-cyclobutyl-propionic acid | Lacks Boc protecting group | More reactive; less stable |

| (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid | Cyclopropyl group instead of cyclopentyl | Different steric properties; varied enzyme interactions |

The presence of the cyclopentyl group in (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid imparts distinct steric and electronic properties compared to its analogs, enhancing its potential as a therapeutic agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for (R)-3-Tert-butoxycarbonylamino-3-cyclopentyl-propionic acid, and how is enantiomeric purity maintained during synthesis?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in (R)-3-amino-3-cyclopentylpropionic acid. A common approach uses di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Enantiomeric purity is preserved by avoiding acidic or high-temperature conditions that may induce racemization. Purification via recrystallization (e.g., using ethyl acetate/hexane) or silica gel chromatography (gradient elution with DCM/methanol) ensures >95% purity, as seen in analogous Boc-protected amino acids .

Q. Which analytical techniques are essential for confirming the structure and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and cyclopentyl moiety (multiplet signals for CH groups).

- Chiral HPLC : A Chiralpak® column with a hexane/isopropanol mobile phase resolves enantiomers, confirming the R-configuration.

- Melting Point Analysis : Compare observed mp (e.g., 150–166°C for structurally similar Boc-amino acids ) to literature values to assess purity.

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s reactivity in peptide coupling reactions compared to linear alkyl analogs?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing coupling kinetics. Researchers should optimize activating agents (e.g., HATU vs. HBTU) and reaction times. For example, coupling with HATU in DMF at 0°C for 24 hours may achieve >80% yield, whereas linear analogs react faster (6–12 hours). Monitor reaction progress via LC-MS to identify byproducts like diketopiperazines .

Q. What solvent systems effectively solubilize this hydrophobic compound for aqueous-organic reactions?

- Methodological Answer : Ternary mixtures (e.g., THF/water with 10% DMSO) enhance solubility. For solid-phase peptide synthesis, pre-dissolving the compound in DMF with 1% acetic acid improves loading onto resin. Solubility parameters (Hildebrand) can be calculated using group contribution methods to predict optimal solvents .

Q. How can researchers address discrepancies in reported melting points or spectroscopic data across studies?

- Methodological Answer : Variability in mp (e.g., ±5°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate NMR data with computational tools (e.g., ACD/Labs or ChemDraw predictions) and compare with structurally related Boc-protected compounds (e.g., mp 162–166°C for piperidine analogs ).

Data Contradiction and Optimization

Q. What strategies mitigate racemization during Boc deprotection of this compound in peptide synthesis?

- Methodological Answer : Racemization occurs under strong acidic conditions (e.g., TFA). Use milder deprotection agents like HCl in dioxane (4M, 0°C, 30 min) or employ orthogonal protecting groups (e.g., Fmoc) for sensitive sequences. Monitor optical rotation ([α]) pre- and post-deprotection to quantify racemization (<2% is acceptable) .

Q. How is this compound integrated into cyclopentane-containing peptidomimetics, and what are the key challenges in scaling up such syntheses?

- Methodological Answer : The cyclopentyl group mimics proline’s conformational rigidity in peptidomimetics. Challenges include:

- Coupling Efficiency : Use microwave-assisted synthesis (60°C, 20 min) to improve yields.

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers.

- Scale-up : Replace chromatographic steps with recrystallization (e.g., acetone/water) to reduce costs .

Application in Complex Systems

Q. What role does this compound play in designing protease-resistant peptides, and how is stability validated?

- Methodological Answer : The cyclopentyl group reduces peptide backbone flexibility, enhancing resistance to proteases like trypsin. Validate stability via:

- Enzymatic Assays : Incubate with trypsin (37°C, pH 8) and quantify undegraded peptide via MALDI-TOF MS.

- Circular Dichroism (CD) : Confirm retained secondary structure (e.g., α-helix) post-incubation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.